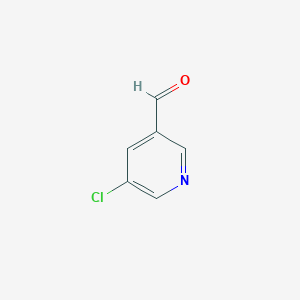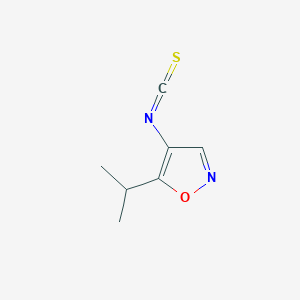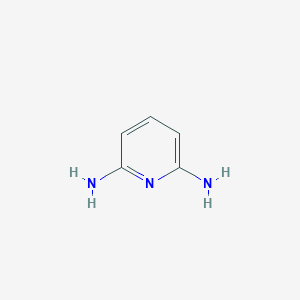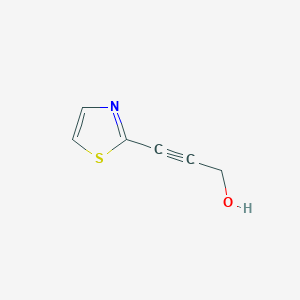
3-(2-Thiazolyl)-2-propynol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Thiazolyl)-2-propynol, commonly known as TPI or thiazolyl blue, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the thiazole family and has a molecular weight of 149.18 g/mol. TPI has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Wirkmechanismus
TPI exerts its effects through its interaction with various cellular components, including proteins and nucleic acids. It has been shown to bind to the active sites of enzymes and inhibit their activity, leading to a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
TPI has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in the synthesis of DNA and RNA, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Vorteile Und Einschränkungen Für Laborexperimente
TPI has several advantages for use in laboratory experiments, including its high solubility in water and its ability to bind to a wide range of cellular components. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on TPI. These include the development of new synthesis methods to improve its purity and yield, the identification of new applications for TPI in biotechnology and pharmacology, and the further characterization of its mechanisms of action and biochemical effects. Additionally, TPI could be used as a starting point for the development of new compounds with improved properties and applications.
Wissenschaftliche Forschungsanwendungen
TPI has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe to study protein-protein interactions and protein-ligand binding. TPI has also been used as a photosensitizer in photodynamic therapy to treat various types of cancer. In addition, TPI has been studied for its potential applications in biotechnology, including the development of biosensors and bioimaging agents.
Eigenschaften
CAS-Nummer |
121356-98-7 |
|---|---|
Produktname |
3-(2-Thiazolyl)-2-propynol |
Molekularformel |
C6H5NOS |
Molekulargewicht |
139.18 g/mol |
IUPAC-Name |
3-(1,3-thiazol-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H5NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,4H2 |
InChI-Schlüssel |
RHFFTKFRGCOLOT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)C#CCO |
Kanonische SMILES |
C1=CSC(=N1)C#CCO |
Synonyme |
2-Propyn-1-ol, 3-(2-thiazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


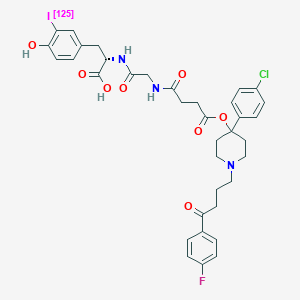

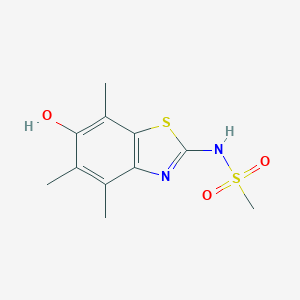

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
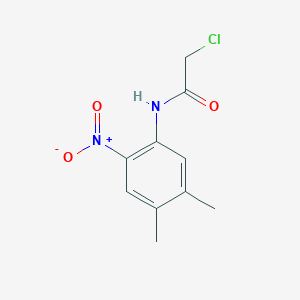
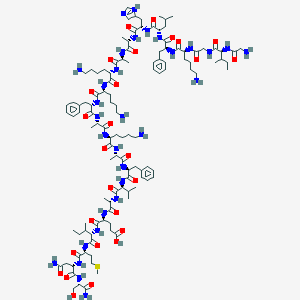

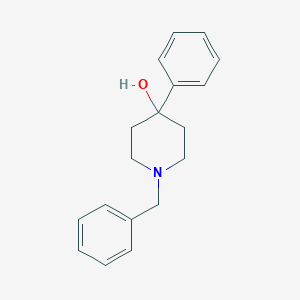
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
